molecular formula C7H4F3NO B1358216 2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-one CAS No. 896137-18-1

2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-one

Cat. No. B1358216
M. Wt: 175.11 g/mol
InChI Key: YUBMJOFVCVUVPX-UHFFFAOYSA-N
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Description

“2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-one” is a chemical compound with the molecular formula C7H4F3NO . It has a molecular weight of 175.11 . The compound is solid in its physical form .


Molecular Structure Analysis

The molecular structure of “2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-one” consists of a pyridinyl group attached to a trifluoroethanone group . The InChI code for this compound is 1S/C7H4F3NO/c8-7(9,10)6(12)5-3-1-2-4-11-5/h1-4H .


Physical And Chemical Properties Analysis

“2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-one” has a predicted boiling point of 208.9±35.0 °C and a predicted density of 1.432±0.06 g/cm3 . It also has a molar refractivity of 34.8±0.3 cm3, a polar surface area of 30 Å2, and a molar volume of 130.6±3.0 cm3 .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Pyridine Derivatives : A study by Percino et al. (2006) detailed the synthesis of 1,2-dimethoxy-1,2-di(pyridin-2-yl)-1,2-ethanediol, a compound related to 2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-one. The process involved reacting 2-pyridinecarboxaldehyde with 2-pyridinemethanol at high temperatures (Percino et al., 2006).

  • Formation of Cyclobutenes : Alcaide et al. (2015) utilized 2-(Pyridinium-1-yl)-1,1-bis(triflyl)ethanides, closely related to 2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-one, in a metal-free [2+2] cycloaddition reaction with alkynes to synthesize substituted cyclobutenes (Alcaide et al., 2015).

  • Co-crystal Formation : Tabuchi et al. (2015) studied the crystal structures of co-crystals of 1,2-bis(pyridin-4-yl)ethane, similar to 2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-one, with various acids. These structures were stabilized by hydrogen bonds (Tabuchi et al., 2015).

Chemical Interactions and Complex Formation

  • Formation of Hypervalent Complexes : Nakash and Goldvaser (2004) reported the synthesis of trifluoro-phenylethynyl-silane and its interaction with pyridine to form hypervalent complexes, indicating potential applications in supramolecular chemistry (Nakash & Goldvaser, 2004).

  • Synthesis of Schiff Base Complexes : Das et al. (2017) conducted research on cadmium(II) Schiff base complexes using ligands derived from pyridin-2-yl-ethanone compounds. These complexes exhibited corrosion inhibition properties on mild steel (Das et al., 2017).

  • Electrooptic Film Fabrication : Facchetti et al. (2006) synthesized dibranched, heterocyclic chromophores based on pyridine-ethane derivatives for electrooptic film applications. These films exhibited nonlinear optical responses and were characterized by various techniques (Facchetti et al., 2006).

Fluorescence and Sensory Applications

  • Fluorescent Chemosensor : Shylaja et al. (2020) discovered a fluorescent chemosensor based on a dimethylfuran tethered 2-aminopyridine-3-carbonitrile, which showed potential for detecting Fe3+ ions and picric acid (Shylaja et al., 2020).

Safety And Hazards

The compound is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include avoiding inhalation and contact with skin and eyes, and using the compound only in well-ventilated areas .

Future Directions

While specific future directions for “2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-one” are not mentioned in the sources I found, the compound’s unique structure and properties suggest potential applications in various fields, including medicinal chemistry and materials science .

properties

IUPAC Name

2,2,2-trifluoro-1-pyridin-4-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO/c8-7(9,10)6(12)5-1-3-11-4-2-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUBMJOFVCVUVPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40622543
Record name 2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40622543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-one

CAS RN

896137-18-1
Record name 2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40622543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,2-trifluoro-1-(pyridin-4-yl)ethan-1-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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